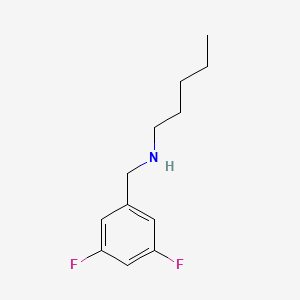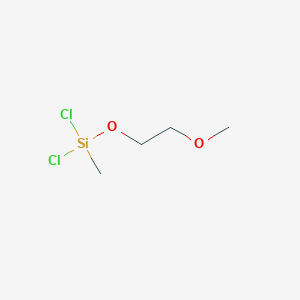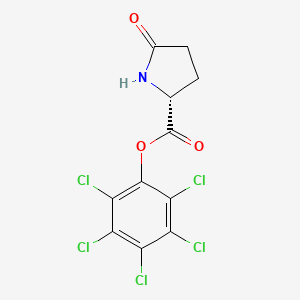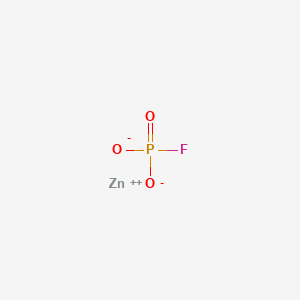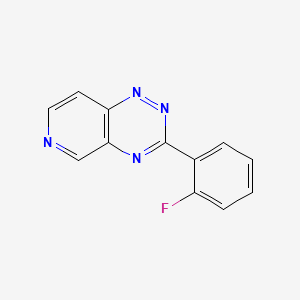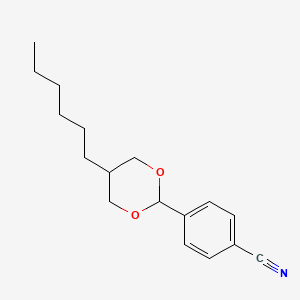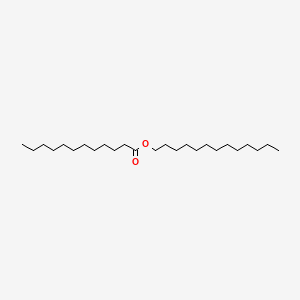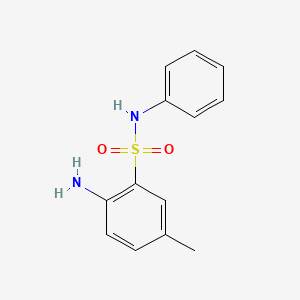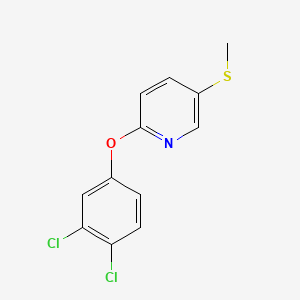
(Z)-Pentadecenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-Pentadecenoic acid is a monounsaturated fatty acid with a double bond in the Z (cis) configuration It is a long-chain fatty acid with 15 carbon atoms and a single double bond located at the ninth carbon from the carboxyl end This compound is naturally occurring and can be found in various plant and animal sources
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Pentadecenoic acid can be achieved through several methods. One common approach involves the partial hydrogenation of linoleic acid, which results in the formation of this compound. Another method includes the use of olefin metathesis reactions, where specific catalysts are employed to achieve the desired product.
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources such as plant oils. The process typically includes steps like saponification, esterification, and distillation to isolate and purify the compound. Advanced techniques like supercritical fluid extraction may also be employed to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: (Z)-Pentadecenoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxygenated derivatives.
Reduction: The double bond can be reduced to form pentadecanoic acid.
Substitution: The carboxyl group can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Acid chlorides and amines are often used for esterification and amidation, respectively.
Major Products Formed:
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Pentadecanoic acid.
Substitution: Esters and amides.
Wissenschaftliche Forschungsanwendungen
(Z)-Pentadecenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various complex molecules.
Biology: It plays a role in the study of lipid metabolism and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of biodegradable polymers, lubricants, and surfactants.
Wirkmechanismus
The mechanism of action of (Z)-Pentadecenoic acid involves its interaction with cellular membranes and enzymes. It can modulate the fluidity of cell membranes and influence the activity of membrane-bound enzymes. Additionally, it may act as a ligand for specific receptors, triggering signaling pathways that regulate various biological processes.
Vergleich Mit ähnlichen Verbindungen
Oleic Acid: A monounsaturated fatty acid with 18 carbon atoms and a double bond at the ninth position.
Palmitoleic Acid: A monounsaturated fatty acid with 16 carbon atoms and a double bond at the seventh position.
Myristoleic Acid: A monounsaturated fatty acid with 14 carbon atoms and a double bond at the ninth position.
Comparison: (Z)-Pentadecenoic acid is unique due to its specific chain length and double bond position, which confer distinct physical and chemical properties. Compared to oleic acid, it has a shorter chain length, resulting in different melting points and solubility characteristics. Its specific structure also influences its biological activity and industrial applications.
Eigenschaften
CAS-Nummer |
29255-62-7 |
|---|---|
Molekularformel |
C15H28O2 |
Molekulargewicht |
240.38 g/mol |
IUPAC-Name |
(Z)-pentadec-2-enoic acid |
InChI |
InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h13-14H,2-12H2,1H3,(H,16,17)/b14-13- |
InChI-Schlüssel |
HOGWBMWOBRRKCD-YPKPFQOOSA-N |
Isomerische SMILES |
CCCCCCCCCCCC/C=C\C(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCC=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




